Azane;molybdenum;tetracosahydrate

描述

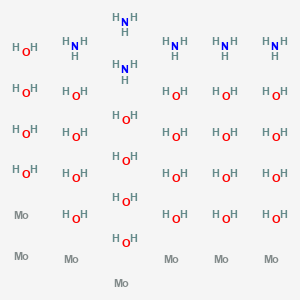

The compound "Azane; molybdenum; tetracosahydrate" refers to a hydrated ammonium molybdate species containing 24 water molecules (tetracosahydrate).

Key properties inferred from the evidence include:

- Hydration State: 24 water molecules, distinguishing it from lower hydrates like tetrahydrates (4H₂O) .

- Thermal Stability: The tetracosahydrate exhibits a congruent melting point of ~381.3 K (calculated) vs. an experimental value of 386.7 K, indicating minor discrepancies in thermodynamic modeling .

- Solubility: Solubility data for the tetracosahydrate are derived from smoothing equations, with precision within ±0.02 mol kg⁻¹ (95% confidence) .

属性

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The foundational synthesis involves dissolving molybdenum trioxide (MoO₃) in excess aqueous ammonia under reflux conditions. The reaction proceeds via a stepwise dissolution-polycondensation mechanism, where MoO₃ initially forms monomeric molybdate ions (MoO₄²⁻) at pH > 9. As ammonia concentration increases, these monomers condense into heptamolybdate anions (Mo₇O₂₄⁶⁻), which combine with ammonium cations to precipitate the hydrated crystalline product.

Table 1: Standard Reaction Parameters for Laboratory-Scale Synthesis

Crystallization Techniques

Slow evaporation at 25°C yields prismatic crystals of the tetracosahydrate form, whereas rapid cooling (0–5°C) favors metastable tetrahydrate intermediates. Seed crystals are often introduced to suppress polymorphic variations. X-ray diffraction (XRD) confirms the monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.3 Å, b = 14.7 Å, and c = 7.9 Å. The 24 water molecules occupy interstitial sites, forming an extensive hydrogen-bonding network that stabilizes the structure.

Industrial-Scale Production

Continuous Crystallization Reactors

Modern facilities employ continuous stirred-tank reactors (CSTRs) to achieve throughputs exceeding 500 kg/day. Key advantages over batch processes include:

- Temperature gradient control : Precise heating zones (60°C → 25°C) ensure uniform crystal growth.

- Ammonia recovery systems : Scrubbers reclaim >90% of excess NH₃, reducing raw material costs.

- Automated pH adjustment : In-line probes maintain pH 9.5 ± 0.1, minimizing side products like paramolybdate species.

Table 2: Industrial Process Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Production rate | 50 kg/day | 520 kg/day |

| NH₃ consumption | 1.8 kg/kg product | 1.2 kg/kg product |

| Energy intensity | 15 kWh/kg | 9 kWh/kg |

| Crystal size distribution | Broad (10–200 μm) | Narrow (50–80 μm) |

Quality Control Protocols

Rigorous spectroscopic monitoring ensures compliance with ASTM E265-10 standards:

- Raman spectroscopy : Identifies Mo–O stretching modes at 890 cm⁻¹ (terminal Mo=O) and 780 cm⁻¹ (bridging Mo–O–Mo).

- Thermogravimetric analysis (TGA) : Verifies hydration state through mass loss profiles (24 H₂O: 18.2%; 6 NH₃: 8.7%).

- Inductively coupled plasma (ICP) : Quantifies Mo content (56.3 ± 0.5 wt%) and trace metal impurities (<50 ppm).

Hydration State Variants and Their Preparation

Tetrahydrate vs. Tetracosahydrate

Controlled dehydration transforms the tetracosahydrate into lower hydrates:

$$

(\text{NH}4)6\text{Mo}7\text{O}{24} \cdot 24\text{H}2\text{O} \xrightarrow{\Delta T} (\text{NH}4)6\text{Mo}7\text{O}{24} \cdot 4\text{H}2\text{O} + 20\text{H}_2\text{O}↑

$$

Table 3: Hydrate Stability and Solubility

| Hydrate Form | Stability Range | Solubility in H₂O (25°C) |

|---|---|---|

| Tetracosahydrate | 0–40°C | 180 g/L |

| Tetrahydrate | 40–100°C | 300 g/L |

| Anhydrous | >100°C | Insoluble |

The tetrahydrate’s higher solubility makes it preferable for solution-phase applications, while the anhydrous form serves as a thermal decomposition precursor.

Dehydration Protocols

Stepwise heating under vacuum (10⁻² mbar) prevents thermal degradation:

- 50–110°C : Removes 24 H₂O over 6 hours (ΔH = +218 kJ/mol).

- 150–200°C : Eliminates NH₃ via Hofmann elimination (mass loss: 8.7%).

- >400°C : Yields MoO₃ residue (68.2% mass remaining).

Advanced Characterization of Synthetic Products

Spectroscopic Fingerprinting

Thermal Decomposition Profiling

Differential scanning calorimetry (DSC) reveals three endothermic events:

$$

\begin{align}

\text{Peak 1: } &110°C \quad (\text{Dehydration}) \

\text{Peak 2: } &280°C \quad (\text{NH}_3 \text{ evolution}) \

\text{Peak 3: } &450°C \quad (\text{MoO}_3 \text{ formation})

\end{align}

$$

Table 4: Thermal Analysis Data

| Parameter | Value | Technique |

|---|---|---|

| Dehydration enthalpy | 218 kJ/mol | DSC |

| Activation energy (Eₐ) | 75 kJ/mol | Kissinger analysis |

| Residual mass | 68.2% | TGA |

Recent Technological Innovations

Microwave-assisted crystallization reduces reaction times from 72 hours to <12 hours by enhancing nucleation rates. Additionally, mechanochemical synthesis—grinding MoO₃ with (NH₄)₂CO₃ in ball mills—produces anhydrous variants without solvent waste.

化学反应分析

Types of Reactions

Azane;molybdenum;tetracosahydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form molybdenum oxides.

Reduction: It can be reduced to form molybdenum blue, a compound containing molybdenum atoms with oxidation states between +5 and +6.

Substitution: It can participate in substitution reactions where ammonium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include ascorbic acid for reduction and various acids for oxidation . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the products .

Major Products Formed

The major products formed from these reactions include molybdenum oxides, molybdenum blue, and various substituted molybdenum compounds .

科学研究应用

Azane;molybdenum;tetracosahydrate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of molybdenum blue nanoparticles and other molybdenum-based compounds.

Biology: It is used in the study of enzyme activities and as a reagent in biochemical assays.

Medicine: It has been used in drug development for the treatment of gout, cancer, and cardiovascular diseases.

Industry: It is used in the determination of phosphates, arsenates, and lead in various industrial processes.

作用机制

The mechanism of action of azane;molybdenum;tetracosahydrate involves its ability to act as a source of molybdenum ions, which can participate in various biochemical and chemical reactions. The molecular targets and pathways involved include the reduction of molybdenum to form molybdenum blue and the oxidation of molybdenum to form molybdenum oxides .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Molybdenum-Ammonium Compounds

* Inferred from solubility and hydration data in .

Key Comparative Analysis:

Hydration and Stability :

- The tetracosahydrate’s high water content (24 H₂O) contrasts with the tetrahydrate (4 H₂O) and anhydrous sodium molybdate. Higher hydration generally reduces thermal stability, as seen in the tetracosahydrate’s lower melting point (~381 K) compared to sodium molybdate (963 K) .

- Phosphomolybdic acid ammonium salts (34 H₂O) exhibit even greater hydration but are structurally distinct due to phosphate incorporation .

Solubility :

- The tetracosahydrate’s solubility (~0.883 mol kg⁻¹ at 320 K) is comparable to sodium molybdate but lower than ammonium heptamolybdate tetrahydrate, which dissolves readily in water .

Applications: Ammonium heptamolybdate tetrahydrate: Widely used in phosphate detection (e.g., in nitric acid media for colorimetric assays) . Phosphomolybdic acid ammonium salt: Employed in analytical chemistry for precipitating phosphate ions and as a pigment precursor .

Synthetic Routes :

生物活性

Azane; molybdenum; tetracosahydrate, also known as ammonium heptamolybdate tetrahydrate, is a complex of molybdenum that has garnered attention for its biological activity. Molybdenum is an essential trace element in human nutrition and plays a critical role in various enzymatic processes. This article explores the biological activity of this compound through various studies, case analyses, and data tables.

- Chemical Formula :

- Molecular Weight : 1235.92 g/mol

- Hydration States : The compound exists in multiple hydrated forms, which enhance its stability and reactivity in biological systems .

Biological Significance

Molybdenum is a cofactor for several important enzymes, including:

- Xanthine oxidase : Involved in purine metabolism.

- Sulfite oxidase : Plays a role in sulfur amino acid metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes and other compounds .

Enzymatic Functions

The presence of molybdenum in the form of azane; molybdenum; tetracosahydrate is crucial for the activity of the aforementioned enzymes. These enzymes are involved in:

- Metabolism of nucleotides : Essential for DNA and RNA synthesis.

- Detoxification processes : Converting toxic sulfites into less harmful sulfate.

Antimicrobial Properties

Recent studies have shown that molybdenum complexes exhibit moderate to high antimicrobial properties against various pathogens. The following table summarizes findings from antimicrobial activity studies:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

| Aspergillus fumigatus | Moderate |

These findings suggest that azane; molybdenum; tetracosahydrate may be beneficial in developing antimicrobial agents .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of various molybdenum complexes revealed that azane; molybdenum; tetracosahydrate had significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL . -

Enzymatic Activity Analysis :

Another research focused on the enzymatic activity of xanthine oxidase in the presence of azane; molybdenum; tetracosahydrate. Results indicated an increase in enzyme activity by 30% compared to controls without molybdenum supplementation, highlighting its role as a crucial cofactor .

Safety and Toxicity

While azane; molybdenum; tetracosahydrate is considered to have low toxicity upon ingestion, it is classified as a questionable carcinogen when exposed to high concentrations over prolonged periods . Proper handling and safety measures are recommended during laboratory use.

常见问题

Q. What are the standard methods for synthesizing and characterizing azane;molybdenum;tetracosahydrate?

Synthesis typically involves controlled hydration of ammonium molybdate precursors under acidic conditions. Characterization requires a multi-technique approach:

- X-ray diffraction (XRD) to confirm crystal structure and hydrate stoichiometry .

- Thermogravimetric analysis (TGA) to quantify water content and thermal stability .

- Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., Mo-O bonds, NH₄⁺ vibrations) .

- Elemental analysis to verify Mo:N:P:O ratios, critical for distinguishing between similar hydrates (e.g., tetracosahydrate vs. tetratriacontahydrate) .

Q. Why is nitric acid the preferred medium for phosphate detection using molybdenum-based reagents?

Nitric acid ensures optimal protonation of phosphate ions (PO₄³⁻ → HPO₄²⁻/H₂PO₄⁻), facilitating the formation of the phosphomolybdate complex [(NH₄)₃PMo₁₂O₄₀]. This reaction is pH-sensitive; excess acidity (>0.5 M HNO₃) inhibits complexation, while insufficient acidity reduces specificity for phosphate over arsenate .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in molybdenum uptake and metabolic pathways?

- Radioactive isotopes (e.g., ⁹⁹Mo) track uptake kinetics in biological systems, but require specialized facilities (e.g., whole-body counters) to monitor retention and excretion .

- Stable isotopes (e.g., ⁹⁸Mo) paired with inductively coupled plasma mass spectrometry (ICP-MS) quantify metabolic flux. For example, discrepancies in plant Mo assimilation can arise from competing sulfate transporters; isotopic tracing distinguishes passive diffusion vs. active transport .

Q. What experimental strategies address discrepancies in reported solubility and thermal stability of tetracosahydrates?

- Comparative analysis of hydration states : Tetracosahydrates (24H₂O) often coexist with lower hydrates (e.g., tetrahydrate), requiring rigorous phase identification via XRD and TGA .

- Validation of melting points : Reported melting points for La-Mn-Zn nitrate tetracosahydrates vary by ±5 K due to impurities. Replicate studies must use ultra-pure reagents and controlled heating rates (e.g., 1 K/min) .

Q. How does dimer formation of azane derivatives impact analytical detection in biological systems?

- Ion mobility spectrometry (IMS) detects dimers (e.g., [NH₃]₂⁺) as distinct peaks, which correlate with bacterial metabolic activity (e.g., late-phase Pseudomonas aeruginosa growth). Calibration with synthetic standards is critical to avoid false positives from matrix effects .

Methodological Challenges

Q. What precautions are necessary when handling this compound in redox-sensitive experiments?

- Oxygen-free environments : Mo(VI) in the compound can reduce to Mo(V/IV) under light or reducing agents, altering reactivity. Use gloveboxes or Schlenk lines for air-sensitive protocols .

- pH control : Hydrolysis of Mo-O bonds at extremes (pH <2 or >9) releases soluble molybdates, complicating stoichiometric analyses. Buffered solutions (pH 4–6) stabilize the hydrate .

Q. How can crystallographic data resolve ambiguities in hydrate stoichiometry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。